molecular formula C10H8O2S B15349572 Phenyl 2-methanethioylprop-2-enoate

Phenyl 2-methanethioylprop-2-enoate

Cat. No.: B15349572
M. Wt: 192.24 g/mol
InChI Key: DHWIHTVUWHUQOP-UHFFFAOYSA-N
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Description

Phenyl thiomethacrylate is a versatile organic compound characterized by the presence of a phenyl group attached to a thiomethacrylate moiety. This compound is known for its unique chemical properties and wide range of applications in various fields such as polymer chemistry, materials science, and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl thiomethacrylate can be synthesized through the reaction of phenol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of phenyl thiomethacrylate may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality. The use of automated systems for the addition of reagents and control of reaction parameters can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenyl thiomethacrylate undergoes various chemical reactions, including:

  • Oxidation: Oxidation of phenyl thiomethacrylate can lead to the formation of phenyl thioacetate.

  • Reduction: Reduction reactions can produce phenyl thiol derivatives.

  • Substitution: Substitution reactions at the thiomethacrylate group can yield a variety of functionalized products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Phenyl Thioacetate: Formed through oxidation.

  • Phenyl Thiol Derivatives: Resulting from reduction reactions.

  • Functionalized Thiomethacrylates: Produced through substitution reactions.

Scientific Research Applications

Phenyl thiomethacrylate is widely used in scientific research due to its unique properties and versatility:

  • Polymer Chemistry: It serves as a monomer in the synthesis of degradable polymers, which are essential for developing environmentally friendly materials.

  • Biomedical Research: Phenyl thiomethacrylate is used in the creation of drug delivery systems and tissue engineering scaffolds.

  • Materials Science: It is employed in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which phenyl thiomethacrylate exerts its effects depends on its application:

  • Polymerization: In polymer chemistry, phenyl thiomethacrylate undergoes radical polymerization, forming cross-linked networks that enhance the mechanical strength and thermal stability of the resulting polymers.

  • Biomedical Applications: In drug delivery systems, phenyl thiomethacrylate can interact with biological molecules, facilitating the controlled release of therapeutic agents.

Molecular Targets and Pathways:

  • Polymerization: The molecular targets include the reactive double bonds in the thiomethacrylate group, which participate in the polymerization process.

  • Biomedical Applications: The compound may interact with cell membranes or specific receptors, depending on the design of the drug delivery system.

Comparison with Similar Compounds

Phenyl thiomethacrylate is compared with other similar compounds to highlight its uniqueness:

  • Phenyl Thioacrylate: Similar in structure but differs in reactivity due to the presence of an acrylate group instead of methacrylate.

  • S,S'-Thiodi-4,1-phenylenebis(thiomethacrylate): A dimeric form of phenyl thiomethacrylate, offering different polymerization characteristics.

  • Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: Contains additional hydroxyl groups, influencing its reactivity and applications.

These compounds share similarities in their thiomethacrylate structure but exhibit distinct properties and applications based on their molecular differences.

Conclusion

Phenyl thiomethacrylate is a valuable compound with diverse applications in polymer chemistry, materials science, and biomedical research. Its unique chemical properties and versatility make it an essential component in the development of advanced materials and therapeutic systems. Understanding its synthesis, reactions, and applications provides insights into its potential for future innovations.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

phenyl 2-methanethioylprop-2-enoate

InChI

InChI=1S/C10H8O2S/c1-8(7-13)10(11)12-9-5-3-2-4-6-9/h2-7H,1H2

InChI Key

DHWIHTVUWHUQOP-UHFFFAOYSA-N

Canonical SMILES

C=C(C=S)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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